molecular formula C12H11NO3 B1270936 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 23789-88-0

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1270936
CAS No.: 23789-88-0
M. Wt: 217.22 g/mol
InChI Key: ZSEJADLCFCHIGX-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative with significant relevance in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the development of antibiotics and other pharmaceutical agents .

Biochemical Analysis

Biochemical Properties

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells . Additionally, it exhibits cytotoxic effects against cancer cells and other human cell lines . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CD4 receptor on T cells can inhibit HIV infection, thereby impacting the immune response . Moreover, its cytotoxic effects on cancer cells suggest that it can alter cellular metabolism and induce cell death in malignant cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound’s interaction with the CD4 receptor involves a combination of hydrogen bond and aromatic/hydrophobic interactions . These interactions can lead to the inhibition of HIV infection and modulation of immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that certain derivatives of this compound can undergo decarboxylation even at room temperature, which may affect their stability and long-term efficacy . Additionally, prolonged exposure to the compound in vitro or in vivo can lead to changes in cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of HIV infection or cytotoxicity against cancer cells. At higher doses, it may cause toxic or adverse effects. For example, high doses of similar quinoline derivatives have been associated with cytotoxicity and adverse effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which can affect its bioavailability and efficacy . Additionally, its interaction with metabolic enzymes can influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, its interaction with the CD4 receptor on T cells suggests that it can be localized to specific cellular compartments . This localization can affect its accumulation and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with the CD4 receptor on T cells indicates that it may be localized to the cell membrane or endocytic vesicles . This localization can influence its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl anthranilate with ethyl acetoacetate under acidic conditions to form the quinoline ring. This is followed by oxidation and subsequent carboxylation to introduce the carboxylic acid group at the 3-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid at the 3-position make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

1-ethyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJADLCFCHIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364167
Record name 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23789-88-0
Record name 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do different fungal species interact with and modify the structure of 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

A1: The research demonstrates distinct transformation patterns of 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid by different fungi. Streptomyces surinam catalyzes the formation of the corresponding methyl ester. In contrast, Penicillium adametzi facilitates hydroxylation at the 7-methyl substituent. This highlights the diverse enzymatic capabilities of these microbial species and their potential for generating novel derivatives. []

Q2: Does the presence of a methoxy substituent influence the microbial transformation of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives?

A2: Yes, the study reveals that the presence of a methoxy group can alter the microbial transformation outcome. While Penicillium adametzi hydroxylates 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the same fungus performs a phenol ether cleavage when presented with 1-Ethyl-8-methoxy-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This suggests that the enzyme's substrate specificity and the resulting transformation are influenced by the nature and position of substituents on the core structure. []

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